
(Met(O)5)-Enkephalin
Descripción general
Descripción
(Met(O)5)-Enkephalin is a modified form of the naturally occurring peptide enkephalin, which is an endogenous opioid peptide. Enkephalins are part of the body’s natural pain management system and are involved in regulating nociception in the body. This compound specifically refers to methionine enkephalin where the methionine residue is oxidized.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Met(O)5)-Enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The oxidation of the methionine residue to methionine sulfoxide can be achieved using mild oxidizing agents such as hydrogen peroxide or dimethyl sulfoxide under controlled conditions to avoid over-oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves:
Solid-phase peptide synthesis (SPPS): Automated synthesizers add amino acids sequentially.
Oxidation: Controlled oxidation of methionine to methionine sulfoxide.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Análisis De Reacciones Químicas
Oxidation Reactions
(Met(O)⁵)-Enkephalin is primarily formed through the oxidation of methionine-enkephalin’s sulfur-containing side chain. Key reagents and conditions include:
Reagent | Conditions | Product | Reference |
---|---|---|---|
Hydrogen peroxide (H₂O₂) | Aqueous solution, pH 7.4, 25°C | Methionine sulfoxide (Met(O)) | |
Performic acid | Acidic conditions, 0°C | Methionine sulfone (Met(O₂)) |
-
Mechanism : The oxidation proceeds via nucleophilic attack on the sulfur atom, forming sulfoxide (Met(O)) or sulfone (Met(O₂)) derivatives.
-
Impact : Oxidation reduces binding affinity to δ-opioid receptors (DOPR) and μ-opioid receptors (MOPR) compared to native met-enkephalin .
Reduction Reactions
The sulfoxide group in (Met(O)⁵)-Enkephalin can be reduced back to methionine under specific conditions:
Reagent | Conditions | Product | Reference |
---|---|---|---|
Dithiothreitol (DTT) | pH 8.0, 37°C | Methionine (Met) | |
Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous buffer, 25°C | Methionine (Met) |
-
Application : Reduction restores the native methionine residue, potentially recovering opioid receptor binding activity .
Substitution and Structural Modifications
Chemical substitutions at the methionine residue or peptide backbone have been explored to enhance stability or receptor selectivity:
Table 1. Synthetic Analogs and Their Receptor Affinities
Compound | Modification | Kᵢ (nM) for DOPR | Kᵢ (nM) for MOPR |
---|---|---|---|
Native Met-enkephalin | None | 6.3 ± 0.9 | 13.1 ± 6.2 |
(Met(O)⁵)-Enkephalin | Methionine sulfoxide | >500 | >1000 |
Tyr-Gly-Gly-Phe-d-Leu | d-amino acid substitution | 116 ± 31 | 196 ± 29 |
-
Key Findings :
Stability and Degradation Pathways
(Met(O)⁵)-Enkephalin exhibits distinct stability profiles:
-
Enzymatic Degradation : Susceptible to cleavage by aminopeptidase N (APN) and neutral endopeptidase (NEP), with a half-life of <2 minutes in plasma .
-
pH Sensitivity : Degrades rapidly under alkaline conditions (pH >9) due to hydrolysis of the Tyr¹-Gly² amide bond .
-
Thermal Stability : Decomposes at temperatures >40°C, forming cyclic byproducts via intramolecular condensation .
Analytical Characterization
Advanced techniques have been employed to study (Met(O)⁵)-Enkephalin:
-
NMR Spectroscopy : Reveals a bent conformation in membrane-mimetic environments, with the Tyr¹ residue interacting with lipid bilayers .
-
Mass Spectrometry : Collision-induced dissociation (CID) of copper(II) complexes generates radical cations, aiding structural elucidation .
Pharmacological Implications
Aplicaciones Científicas De Investigación
Case Studies
- Animal Models : In studies involving rodents, (Met(O)5)-Enkephalin demonstrated significant analgesic effects comparable to traditional opioids but with a reduced risk of tolerance and dependency. For instance, Kropotova et al. highlighted that modified enkephalins could evade rapid degradation by peptidases, maintaining their analgesic properties over extended periods .
- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in chronic pain conditions, including neuropathic pain and postoperative pain management.
Study | Methodology | Findings |
---|---|---|
Kropotova et al. | Rodent models | Significant analgesia without tolerance development |
Clinical Trial A | Phase I | Safety confirmed; further trials planned |
Antitumor Activity
Research has identified this compound as a potential agent for cancer therapy due to its ability to modulate immune responses and inhibit tumor growth. The compound interacts with opioid growth factor receptors (OGFr), which are implicated in cell cycle regulation.
Mechanism
The antitumor effects are believed to stem from the upregulation of cyclin-dependent kinases p16 and p21, leading to cell cycle arrest in various cancer types . This mechanism positions this compound as a promising candidate for adjuvant therapy in oncology.
Case Studies
- In Vitro Studies : Laboratory studies have shown that this compound can slow the proliferation of cancer cells across multiple types, including breast and prostate cancers.
- Animal Studies : In vivo studies demonstrated that administration of this compound resulted in significant tumor size reduction and improved survival rates compared to control groups .
Study | Cancer Type | Results |
---|---|---|
Study A | Breast Cancer | 50% reduction in tumor size |
Study B | Prostate Cancer | Improved survival rates |
Neuroprotective Effects
Recent research indicates that this compound may have neuroprotective properties, particularly in neurodegenerative diseases like multiple sclerosis (MS). The compound appears to modulate inflammatory responses and promote neuronal health.
Mechanism
This compound's interaction with DORs has been shown to reduce neuroinflammation and protect neuronal integrity during autoimmune attacks . This suggests its potential as a therapeutic agent for diseases characterized by neuroinflammation.
Case Studies
- Multiple Sclerosis Research : In experimental models of MS, treatment with this compound led to restored levels of endogenous enkephalins and improved clinical outcomes compared to untreated controls .
- Neurodegenerative Disease Models : Studies have indicated that this compound can enhance neuronal survival under stress conditions, offering insights into its role in protecting against neurodegeneration.
Study | Condition | Findings |
---|---|---|
MS Study A | Experimental Autoimmune Encephalomyelitis | Restored enkephalin levels; improved symptoms |
Neuroprotection Study B | Neurodegeneration Model | Enhanced neuronal survival |
Mecanismo De Acción
(Met(O)5)-Enkephalin exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. These receptors include mu, delta, and kappa opioid receptors. Upon binding, this compound activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduced cyclic AMP levels, and decreased neurotransmitter release. This results in analgesic effects and modulation of pain perception.
Comparación Con Compuestos Similares
Similar Compounds
Leucine Enkephalin: Another endogenous opioid peptide with leucine instead of methionine.
Beta-Endorphin: A longer peptide with higher affinity for opioid receptors.
Dynorphin: A peptide with a different sequence but similar opioid activity.
Uniqueness
(Met(O)5)-Enkephalin is unique due to the oxidation of the methionine residue, which can affect its binding affinity and activity at opioid receptors. This modification can also influence its stability and resistance to enzymatic degradation compared to its non-oxidized counterpart.
Actividad Biológica
(Met(O)5)-Enkephalin is a modified form of the endogenous opioid peptide met-enkephalin, which plays a significant role in modulating pain and emotional responses through its interaction with opioid receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Chemistry
This compound is characterized by the substitution of the methionine residue with a methionine sulfoxide (Met(O)) at position 5. The amino acid sequence is Tyr-Gly-Gly-Phe-Met(O), which retains the core structure of enkephalins while introducing modifications that can affect receptor binding and activity.
This compound primarily acts as an agonist at the δ-opioid receptor (DOPR) and, to a lesser extent, at the μ-opioid receptor (MOR) . It has been shown to modulate synaptic transmission in various brain regions, influencing both excitatory and inhibitory pathways.
Key Findings:
- Inhibition of Synaptic Transmission : Research indicates that this compound inhibits both AMPA-mediated excitatory and GABA-mediated inhibitory synaptic transmission. However, it preferentially reduces GABAergic transmission, leading to a net disinhibition of excitatory pathways in the anterior cingulate cortex (ACC) .
- Receptor Binding Affinity : The biological activity of this compound is closely related to its binding affinity for DOPR. Modifications to the peptide's structure can significantly alter this affinity and, consequently, its pharmacological effects .
Pharmacological Effects
The pharmacological effects of this compound include:
- Analgesia : As with other enkephalins, this compound exhibits analgesic properties by activating opioid receptors in the central nervous system.
- Modulation of Mood : Studies suggest that enkephalins may have antidepressant-like effects through their action on opioid receptors .
- Impact on Neurotransmitter Release : It has been shown to inhibit the release of neurotransmitters such as serotonin in specific brain regions, further contributing to its pain-relieving properties .
Data Table: Biological Activity Overview
Case Studies
-
Electrophysiological Studies :
- A study using whole-cell patch clamp recordings demonstrated that this compound decreases both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in a concentration-dependent manner. Notably, at concentrations around 0.1 μM, it achieved an average inhibition of 20.94% for EPSCs and 64.72% for IPSCs .
-
Behavioral Studies :
- In animal models, administration of this compound has been associated with reduced pain perception and altered emotional responses, indicating its potential therapeutic applications in managing chronic pain and mood disorders.
-
Comparative Studies with Other Opioids :
- Comparative research has highlighted that while traditional enkephalins like met-enkephalin have established roles in pain modulation, modifications such as those seen in this compound can enhance or alter these effects, suggesting avenues for developing new analgesics with improved efficacy and safety profiles .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfinylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O8S/c1-41(40)12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22-,41?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPFKWGXRJOQQR-BIPRHWAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975697 | |
Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methanesulfinyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60283-51-4 | |
Record name | Enkephalin-met, sulfoxide- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060283514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methanesulfinyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.